3-(Aminomethyl)azetidine-1-sulfonamide
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Overview
Description
3-(Aminomethyl)azetidine-1-sulfonamide is a four-membered nitrogen-containing heterocyclic compound. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. These compounds are valuable in various fields, including medicinal chemistry, due to their potential biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)azetidine-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is facilitated by photochemical conditions and results in the formation of the azetidine ring. Another approach involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)azetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, sulfonic acids, and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Aminomethyl)azetidine-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)azetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ring strain and unique electronic properties of the azetidine ring allow it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
β-Lactams: These are four-membered cyclic amides with significant biological importance, particularly in antibiotics.
Uniqueness
3-(Aminomethyl)azetidine-1-sulfonamide is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it a versatile scaffold for various applications, particularly in medicinal chemistry, where it can be used to design molecules with specific biological activities .
Properties
Molecular Formula |
C4H11N3O2S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
3-(aminomethyl)azetidine-1-sulfonamide |
InChI |
InChI=1S/C4H11N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9) |
InChI Key |
PQTCMCRIXLZZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)CN |
Origin of Product |
United States |
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